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molecular formula C13H10Cl2N2OS B8683712 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone CAS No. 646528-13-4

1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone

Cat. No. B8683712
M. Wt: 313.2 g/mol
InChI Key: BFYJSZWPMWHXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691855B2

Procedure details

To the solution of 85 mL of diisopropylamine (Fluka 38300) and 2.5 L of THF at −75° C. under Argon is added 370 mL (0.55 Mol) of butyl lithium (BuLi; 1.6N in hexanes; Fluka 20160) within 1 h. To this is added 71 g (0.5 Mol) of 4-methyl-2-methylsulfanyl-pyrimidine in 250 mL of CH2Cl2 at −75° C. within 30 min. After this, a solution of 118 g (0.5 Mol) of 2,4dichloro-N-methoxy-N-methyl-benzamide in 250 mL of CH2Cl2 at −75° C. within 30 min followed by letting the mixture warn up to rt. After completion, the reaction mixture is poured onto 7 L of NH4Cl satd. and extracted with ethyl acetate. The combined organic layers are washed with brine, dried and evaporated. The crude product is suspended in hexanes. After filtering off and drying 1-(2,4-dichloro-phenyl)-2-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone is obtained as yellow crystals. Title compound: m.p.: 105-107° C.; ES-MS: 313.0/314.9 [M+H]+.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
7 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([S:20][CH3:21])[N:15]=1.[Cl:22][C:23]1[CH:34]=[C:33]([Cl:35])[CH:32]=[CH:31][C:24]=1[C:25](N(OC)C)=[O:26].[NH4+].[Cl-]>C(Cl)Cl.C1COCC1>[Cl:22][C:23]1[CH:34]=[C:33]([Cl:35])[CH:32]=[CH:31][C:24]=1[C:25](=[O:26])[CH2:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([S:20][CH3:21])[N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
370 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
CC1=NC(=NC=C1)SC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
118 g
Type
reactant
Smiles
ClC1=C(C(=O)N(C)OC)C=CC(=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
7 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
warn up to rt
EXTRACTION
Type
EXTRACTION
Details
and extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
After filtering off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 1-(2,4-dichloro-phenyl)-2-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone
CUSTOM
Type
CUSTOM
Details
is obtained as yellow crystals

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC1=NC(=NC=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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